Methyl 2-hydroxyhexanoate

Description

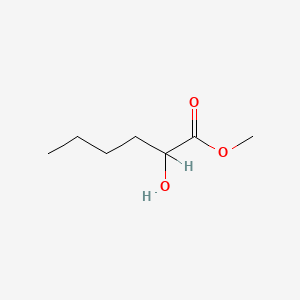

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-6(8)7(9)10-2/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQZYNRJICMGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988457 | |

| Record name | Methyl 2-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68756-64-9 | |

| Record name | Methyl 2-hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68756-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxyhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068756649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Pathways for Methyl 2 Hydroxyhexanoate

Chemical Synthesis Approaches for Alpha-Hydroxy Esters

Traditional chemical synthesis provides robust and scalable methods for the production of alpha-hydroxy esters like methyl 2-hydroxyhexanoate. These methods often involve direct reactions between carboxylic acids and alcohols or employ stereoselective strategies to obtain specific enantiomers.

Esterification and Condensation Reactions

The most direct route to this compound is the esterification of 2-hydroxyhexanoic acid with methanol (B129727). ontosight.ai This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction proceeds to form the methyl ester and water.

Another approach involves condensation reactions using coupling agents. For instance, the use of O-allyl(benzyl)-N,N'-dicyclohexylisourea allows for the synthesis of alpha-hydroxycarboxylic acid allyl and benzyl (B1604629) esters under mild conditions. scielo.org.pe This method, which utilizes a carbodiimide, facilitates the formation of the ester bond by activating the carboxylic acid. scielo.org.pe Research has demonstrated the successful synthesis of 2-hydroxyhexanoic acid benzyl ester with an 87% yield by refluxing 2-hydroxyhexanoic acid with O-benzyl isourea in dry THF. scielo.org.pe

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is a key factor. Stereoselective synthesis aims to produce a single enantiomer with high purity. Various models, such as the Felkin-Ahn model, help predict the stereochemical outcome of nucleophilic additions to carbonyl groups, which is a fundamental step in many stereoselective syntheses. libguides.com

While specific examples for the direct stereoselective synthesis of this compound are not extensively detailed in the provided search results, the principles of stereoselective synthesis are well-established. libguides.comanu.edu.aue-bookshelf.de These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the reaction. For instance, the Sharpless epoxidation is a powerful method for the enantioselective conversion of achiral allylic alcohols into chiral epoxides, which can then be converted to the desired alpha-hydroxy ester. libguides.com

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These processes utilize enzymes or whole microorganisms to catalyze the desired transformations, often with high enantioselectivity and under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution of Racemic Hydroxyhexanoates

Lipases are widely used enzymes for the kinetic resolution of racemic mixtures of alcohols and esters. almacgroup.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers.

For hydroxyhexanoates, lipase-catalyzed transesterification or hydrolysis can be employed. almacgroup.comru.nl For example, the acylation of a racemic alcohol using a lipase (B570770) like Novozym 435 (from Candida antarctica) can lead to the formation of an ester from one enantiomer while the other remains as an alcohol, both with high enantiomeric excess. researchgate.net The efficiency of this resolution is influenced by factors such as the choice of lipase, solvent, and acyl donor. researchgate.net Dynamic kinetic resolution (DKR) is an advanced technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. smolecule.com This has been successfully applied to 2-hydroxyhexanoic acid esters using lipases in combination with ruthenium catalysts for racemization. smolecule.com

| Substrate | Lipase | Acyl Donor | Reaction Time | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (±)-hept-1-en-3-ol | Novozym 435 | - | 4-8 h | Ester and remaining alcohol | 97-100% (ester), 91-100% (alcohol) |

| (±)-5-methylhex-1-en-3-ol | Novozym 435 | - | 4-8 h | Ester and remaining alcohol | 97-100% (ester), 91-100% (alcohol) |

| (±)-1-phenylbut-3-en-2-ol | Amano PS (Burkholderia cepacia) | - | - | (R)-alcohol and (S)-ester | 90-95% (alcohol), 98-100% (ester) |

Microbial Production and Biotransformation Strategies for Hydroxyhexanoate Derivatives

Microorganisms can be engineered to produce hydroxyhexanoate derivatives directly from simple carbon sources. For example, Pseudomonas putida KT2440 has been engineered to produce (R)-2-hydroxyhexanoic acid from glucose. smolecule.com Similarly, certain strains of Escherichia coli have been modified to produce these compounds with significant enantiomeric excess. smolecule.combohrium.com

Furthermore, microorganisms like Rhodospirillum rubrum are known to produce polyhydroxyalkanoates (PHAs), which are biopolyesters. nih.govasm.org The synthesis of these polymers can be influenced by the growth medium, and the incorporation of hexanoate (B1226103) can lead to the production of poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)]. nih.govasm.org This demonstrates the potential of microbial systems to synthesize complex molecules derived from hydroxyhexanoic acid.

| Microorganism | Substrate | Product | Key Findings |

|---|---|---|---|

| Engineered Pseudomonas putida KT2440 | Glucose | (R)-2-hydroxyhexanoic acid | Demonstrates direct synthesis from a simple carbon source. smolecule.com |

| Engineered Escherichia coli | Glucose | P(3HB-co-3HHx) | Produced a copolymer with 14 mol% 3HHx. frontiersin.org |

| Rhodospirillum rubrum | Hexanoate | P(HB-co-HHx) | Hexanoate is a direct precursor for the hydroxyhexanoate monomer. asm.org |

Transesterification Reactions in Methyl Ester Synthesis

Transesterification is a key reaction in the production of methyl esters, particularly in the context of biodiesel synthesis. aip.orgjree.ir This process involves the reaction of a triglyceride (fat or oil) with an alcohol, such as methanol, in the presence of a catalyst to produce fatty acid methyl esters and glycerol. google.com While the primary focus is often on long-chain fatty acid methyl esters for biodiesel, the principles can be applied to the synthesis of other methyl esters.

The reaction can be catalyzed by acids, bases, or enzymes. aip.org Base-catalyzed transesterification is common in industrial processes due to its speed and efficiency. google.com The process can be carried out in one or two stages, depending on the free fatty acid content of the starting material. jree.ir

Investigation of Chemical Reactivity and Mechanistic Transformations of Methyl 2 Hydroxyhexanoate

Hydrolytic Stability and Reaction Kinetics

The hydrolytic stability of Methyl 2-hydroxyhexanoate is a critical parameter influencing its behavior in aqueous environments. The presence of both an ester and a hydroxyl group on adjacent carbons introduces unique electronic and steric effects that govern its susceptibility to hydrolysis. The reaction proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon of the ester group.

The kinetics of this reaction are influenced by pH and temperature. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of hydrolysis. Conversely, under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, leading to a significantly faster rate of saponification. The presence of the α-hydroxyl group can also influence the reaction rate through intramolecular catalysis, although this effect is generally modest.

Table 1: Factors Influencing the Hydrolytic Stability of this compound

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Increases under acidic and basic conditions | Acid-catalyzed: Protonation of carbonyl oxygen. Base-catalyzed: Nucleophilic attack by hydroxide ion. |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction. |

| Steric Hindrance | May slightly decrease the rate | The alkyl chain may hinder the approach of the nucleophile. |

| Solvent | Polar protic solvents can facilitate the reaction | Solvation of the transition state. |

Oxidation Chemistry and Reaction Pathway Elucidation

The oxidation of this compound is a complex process that varies significantly with temperature, leading to different reaction pathways and products.

Low-Temperature Oxidation Mechanisms

At lower temperatures, the oxidation of this compound proceeds through a series of radical chain reactions. The initiation step typically involves the abstraction of a hydrogen atom, most likely from the carbon bearing the hydroxyl group due to the lower bond dissociation energy. The resulting radical can then react with molecular oxygen to form a peroxy radical.

This peroxy radical can undergo intramolecular hydrogen abstraction to form a hydroperoxyalkyl radical, which is a key intermediate in low-temperature combustion chemistry. The decomposition of these hydroperoxyalkyl radicals can lead to the formation of various oxygenated products, including aldehydes, ketones, and smaller esters. The presence of the hydroxyl group can influence the branching ratios of these reactions, favoring pathways that involve this functional group.

High-Temperature Oxidation and Combustion Behavior

At high temperatures, the combustion of this compound is characterized by rapid decomposition and the formation of a wide range of smaller, more stable molecules. osti.gov The initial steps involve unimolecular decomposition reactions, such as C-C and C-O bond scission, leading to the formation of smaller radicals. osti.gov

Kinetic Modeling of Combustion Pathways

Kinetic modeling is a crucial tool for understanding the complex reaction networks involved in the combustion of this compound. These models consist of a large set of elementary reactions with their corresponding rate constants.

Derivatization Reactions for Functional Group Modification

The hydroxyl and ester functional groups of this compound can be readily modified through various derivatization reactions, which are often employed for analytical purposes such as gas chromatography (GC).

One common derivatization reaction is silylation, where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net This increases the volatility and thermal stability of the molecule, making it more suitable for GC analysis. researchgate.net

The ester group can undergo transesterification, where the methyl group is replaced by a different alkyl group. This reaction is typically catalyzed by an acid or a base. Another reaction is the conversion of the ester to an amide by reacting it with an amine.

Table 2: Common Derivatization Reactions for this compound

| Functional Group | Reaction | Reagent | Product |

| Hydroxyl | Silylation | Bistrimethylsilyltrifluoroacetamide (BSTFA) | Methyl 2-(trimethylsilyloxy)hexanoate |

| Ester | Transesterification | Ethanol, Acid catalyst | Ethyl 2-hydroxyhexanoate |

| Ester | Amidation | Ammonia | 2-Hydroxyhexanamide |

Enzymatic Hydroxylation of Alkyl Chains (on related hexanoates)

Enzymatic reactions offer a highly selective means of modifying the alkyl chain of hexanoates. While specific studies on this compound are limited, research on related compounds like Methyl hexanoate (B1226103) demonstrates the potential of this approach.

Fungal peroxygenases, for example, can catalyze the hydroxylation of linear alkanes with high regioselectivity. nih.gov These enzymes use hydrogen peroxide to introduce a hydroxyl group at specific positions on the alkyl chain. nih.gov For instance, the peroxygenase from Agrocybe aegerita has been shown to hydroxylate alkanes at the C2 and C3 positions. nih.gov

Another study demonstrated the use of a peroxygenase for the selective C5-hydroxylation of hexanoate. researchgate.net This enzymatic transformation opens up possibilities for producing valuable intermediates that can be further converted into lactones. researchgate.net These examples highlight the potential for using biocatalysts to achieve specific hydroxylations on the alkyl chain of hexanoate esters, which could be applicable to substrates like this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for Methyl 2 Hydroxyhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Methyl 2-hydroxyhexanoate. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity and chemical environment can be constructed.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum reveals distinct signals for each proton group.

The methoxy (B1213986) group (-OCH₃) of the ester presents as a sharp singlet, typically observed around 3.79 ppm, indicating three equivalent protons with no adjacent proton neighbors to cause splitting. The proton on the alpha-carbon (the carbon bearing both the hydroxyl and ester groups, C2) is a key diagnostic signal. It appears as a multiplet (specifically, a double of doublets or a triplet of doublets) around 4.19 ppm. Its multiplicity arises from coupling to the adjacent hydroxyl proton and the protons on the neighboring methylene (CH₂) group of the butyl chain. The coupling constants (J values) for these interactions are typically in the range of 4.2 to 7.2 Hz.

The hydroxyl (-OH) proton itself appears as a doublet at approximately 5.47 ppm, with its splitting caused by coupling to the alpha-proton. The chemical shift of this proton can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. The protons of the aliphatic butyl chain (C3 to C6) resonate upfield, in the region of approximately 0.93 to 1.86 ppm, with characteristic multiplicities reflecting their coupling to adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for (S)-Methyl 2-hydroxyhexanoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH(OH) | 4.19 | ddd | 7.2, 5.7, 4.2 |

| -OCH₃ | 3.79 | s | - |

| -OH | 5.47 | d | 5.7 |

| -CH₂- (C3) | 1.86-1.73 | m | - |

| -CH₂CH₂CH₃ (C4, C5) | 1.54-1.28 | m | - |

Note: Data derived from related literature for the (S)-enantiomer. Multiplicity codes: s = singlet, d = doublet, t = triplet, m = multiplet, ddd = doublet of doublet of doublets.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield in the spectrum, typically in the range of 170-175 ppm. The alpha-carbon (C2), being attached to two electronegative oxygen atoms (from the hydroxyl and ester groups), resonates at a characteristic downfield position, generally between 65-75 ppm. The methoxy carbon (-OCH₃) signal is found around 50-55 ppm. The carbons of the n-butyl chain appear in the upfield region of the spectrum. The terminal methyl carbon (C6) is the most shielded, appearing around 14 ppm, while the other methylene carbons (C3, C4, C5) resonate at distinct positions between approximately 22 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~174 |

| -CH(OH) (C2) | ~70 |

| -OCH₃ | ~52 |

| -CH₂- (C3) | ~34 |

| -CH₂- (C4) | ~27 |

| -CH₂- (C5) | ~22 |

Note: These are approximate values based on established chemical shift correlations.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is the most common MS technique for analyzing volatile compounds like this compound. In this method, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting molecular ion ([M]⁺) for this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.18 g/mol ). Under EI conditions, the molecular ion is often unstable and undergoes characteristic fragmentation. A key fragmentation pathway for alpha-hydroxy esters is the cleavage of the bond between the alpha (C2) and beta (C3) carbons. For this compound, this cleavage results in a prominent fragment ion with an m/z of 87. Another significant fragmentation involves the loss of the methoxy group (-OCH₃), leading to a fragment at m/z 115, or the loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 87. The base peak, which is the most abundant ion, is often observed at m/z 69. nist.govchemspider.com

The retention index, a parameter derived from the GC retention time, is also used for identification. For this compound, a Kovats retention index of 1574 has been reported on a polar DB-Wax column. nih.govpherobase.com

Table 3: Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Identity |

|---|---|

| 146 | [M]⁺ (Molecular Ion) |

| 115 | [M - OCH₃]⁺ |

| 87 | [M - C₄H₉]⁺ or [CH(OH)COOCH₃]⁺ |

| 69 | Base Peak |

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding.

The presence of the ester functional group is confirmed by a very strong and sharp absorption band for the carbonyl (C=O) stretch, which appears in the range of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester and the alcohol functionalities are observed in the fingerprint region, typically between 1000-1300 cm⁻¹. The aliphatic C-H bonds of the butyl chain and methyl groups give rise to sharp stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3500-3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | ~2960-2850 | Medium-Strong |

| Ester (C=O) | C=O Stretch | ~1740 | Very Strong, Sharp |

Chromatographic Separation Techniques (e.g., HPLC for Purity and Isomer Analysis)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the non-volatile analysis of compounds, particularly for assessing purity and separating isomers. For alpha-hydroxy esters like this compound, reversed-phase HPLC is a commonly employed method.

In a typical setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase is a polar solvent mixture, often consisting of water (sometimes buffered) and an organic modifier like methanol (B129727) or acetonitrile. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

This technique is highly effective for determining the purity of a this compound sample by separating it from starting materials, byproducts, or degradation products. Furthermore, since the C2 carbon is a chiral center, this compound exists as a pair of enantiomers ((R)- and (S)-). Chiral HPLC, using a specialized chiral stationary phase, can be employed to separate and quantify these individual enantiomers, which is critical in applications where stereochemistry is important. Detection is commonly achieved using a UV detector, typically set at a low wavelength (e.g., 210 nm) where the ester carbonyl group exhibits absorbance.

Thermal Analysis Techniques for Polymerized Derivatives

Thermal analysis techniques are crucial for characterizing the properties of polymers derived from this compound, such as poly(2-hydroxyhexanoate) or its copolymers. These methods provide valuable insights into the thermal transitions and stability of the materials, which are essential for determining their processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymerized derivatives of this compound, specifically polyhydroxyalkanoate (PHA) copolymers containing hydroxyhexanoate units, DSC is instrumental in determining key thermal properties such as the glass transition temperature (T_g), melting temperature (T_m), and crystallization behavior.

The incorporation of hydroxyhexanoate monomers into a polymer chain, such as in poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), significantly influences its thermal characteristics. The 3-hydroxyhexanoate (B1247844) (3HHx) units, with their longer side chains, act as defects in the crystal lattice of polymers like poly(3-hydroxybutyrate) (P3HB), leading to reduced crystallinity, lower melting points, and altered glass transition temperatures. acs.org

Research has shown a direct correlation between the mole fraction of 3HHx in the copolymer and its thermal properties. An increase in the 3HHx content generally leads to a decrease in the melting temperature and the enthalpy of fusion (ΔH_m). acs.orgnih.gov For instance, the T_m of P(3HB-co-3HHx) can decrease from approximately 173°C for pure P3HB to 132°C with a 10.6 mol % 3HHx content. acs.org This is because the bulkier hexanoate (B1226103) side chains disrupt the crystalline packing of the polymer chains. mdpi.com Similarly, the glass transition temperature (T_g) for medium-chain-length PHAs (mcl-PHAs) containing hexanoate units is typically well below 0°C, ranging from -28.7°C to -52.7°C depending on the specific monomer composition. mdpi.comnih.gov

DSC analysis involves heating a sample at a controlled rate and comparing the heat flow to that of an inert reference. mdpi.commdpi.com The resulting thermogram reveals endothermic and exothermic events. The T_g appears as a step change in the baseline, while crystallization is an exothermic peak and melting is an endothermic peak. mdpi.commdpi.com For some P(3HB-co-3HHx) copolymers, multiple melting peaks can be observed, which may be attributed to the melting of different crystal structures or the reorganization of crystals during heating. mdpi.com

| Polymer | Glass Transition Temperature (T_g) (°C) | Melting Temperature (T_m) (°C) | Melting Enthalpy (ΔH_m) (J/g) | Reference |

|---|---|---|---|---|

| mcl-PHA from Hexanoic Acid | -39.4 to -52.7 | 43.2 to 51.2 (or 131.1) | Low Enthalpy | nih.gov |

| P(3HB-co-10.6 mol% 3HHx) | Not specified | ~132 | Not specified | acs.org |

| P(3HB-co-3 mol% 3HHx) | Not specified | 160 | Not specified | researchgate.net |

| Cupriavidus sp. BK2 P(3HB-co-10.38 mol% 3HHx) | Not specified | 171.5 | 48.0 | nih.gov |

| Nonplasticized PHBH | 2.0 | 96.5, 133.1, 144.1 (multiple peaks) | Not specified | mdpi.com |

| PHA from Hexanoic Acid (P. putida LS46123) | -28.7 to -34.7 | 138 | Not specified | mdpi.com |

X-ray Diffraction Studies of Crystalline Forms (for related structures)

In an XRD experiment, a beam of X-rays is directed at a sample, and the scattered intensity is measured as a function of the scattering angle (2θ). Crystalline materials produce a characteristic diffraction pattern of sharp peaks, where the peak positions are related to the distances between atomic planes in the crystal lattice (d-spacing) according to Bragg's Law. The intensity and width of the peaks provide information about the degree of crystallinity and the size of the crystallites. nih.gov Amorphous materials, in contrast, produce a broad halo with no sharp peaks. nih.govnih.gov

For example, studies on the semi-crystalline polymer PCL show distinct diffraction peaks at specific 2θ angles. The most prominent peaks for PCL are typically observed around 21.3° and 23.6°, which correspond to the (110) and (200) crystallographic planes of its orthorhombic crystal structure. nih.gov The presence and intensity of these peaks confirm the semi-crystalline nature of the material.

| Polymer | Characteristic Peaks (2θ) | Corresponding Crystallographic Planes | Crystalline Nature | Reference |

|---|---|---|---|---|

| Poly(ε-caprolactone) (PCL) | ~21.3°, ~23.6° | (110), (200) | Semi-crystalline | nih.gov |

| Poly(lactic-co-glycolic acid) (PLGA) | Broad halo (typically) | Not applicable | Generally amorphous | nih.govkinampark.com |

| Poly(glycerol sebacate) (PGS) | ~19.3°, ~23° | Not specified | Semi-crystalline | researchgate.net |

Theoretical and Computational Studies of Methyl 2 Hydroxyhexanoate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules like methyl 2-hydroxyhexanoate. These calculations, often employing Density Functional Theory (DFT), provide valuable data on molecular orbitals, charge distribution, and various reactivity descriptors. nih.govmdpi.com

While specific, in-depth quantum chemical studies on this compound are not extensively available in the public literature, we can infer its likely properties based on studies of similar α-hydroxy esters and general principles of computational chemistry. researchgate.net The molecular structure of this compound consists of a hexanoate (B1226103) backbone with a hydroxyl group at the α-position (C2). This structure gives rise to specific electronic properties that govern its reactivity.

Molecular Orbitals and Reactivity Descriptors:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and ester groups due to the presence of lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group of the ester, which is the most electrophilic site.

General reactivity descriptors that can be calculated from the HOMO and LUMO energies include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (≈ -χ)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT calculation on this compound, based on typical values for similar organic molecules.

| Property | Value | Unit |

|---|---|---|

| EHOMO | -9.5 | eV |

| ELUMO | 1.2 | eV |

| HOMO-LUMO Gap | 10.7 | eV |

| Ionization Potential (I) | 9.5 | eV |

| Electron Affinity (A) | -1.2 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 5.35 | eV |

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, indicating sites for nucleophilic attack.

Reaction Pathway Analysis and Kinetic Modeling

Reaction pathway analysis involves the computational exploration of potential routes for a chemical reaction, identifying transition states and intermediates to determine the most favorable mechanism. Kinetic modeling then uses the energy barriers obtained from this analysis to predict reaction rates.

For this compound, a key reaction is its hydrolysis, the reverse of its formation via esterification. The acid-catalyzed hydrolysis of esters is a well-studied process that can be modeled computationally. egyankosh.ac.inacs.org The mechanism typically involves the following steps:

Protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the methoxy (B1213986) group.

Elimination of methanol (B129727) to reform the carbonyl group, yielding the carboxylic acid.

Deprotonation to regenerate the acid catalyst.

Computational studies can calculate the activation energies for each of these steps. The step with the highest activation energy is the rate-determining step.

Kinetic modeling for the hydrolysis of a related compound, methyl lactate (B86563), has been performed, providing insights that can be extrapolated to this compound. researchgate.net Such models often consider the influence of temperature, catalyst concentration, and reactant concentrations on the reaction rate.

The following table presents hypothetical activation energies for the steps in the acid-catalyzed hydrolysis of this compound, illustrating the type of data generated from reaction pathway analysis.

| Reaction Step | Activation Energy (Ea) | Unit |

|---|---|---|

| Protonation of Carbonyl Oxygen | Low | kcal/mol |

| Nucleophilic Attack by Water | 15-20 | kcal/mol |

| Proton Transfer | Low | kcal/mol |

| Elimination of Methanol | 10-15 | kcal/mol |

Conformational Analysis and Intermolecular Interactions

The flexibility of the alkyl chain and the presence of functional groups capable of hydrogen bonding in this compound lead to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion.

A key feature of α-hydroxy esters is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester. This interaction can lead to the formation of a stable five-membered ring-like structure. However, this intramolecular hydrogen bond can be in competition with intermolecular hydrogen bonds, for instance, with solvent molecules or other this compound molecules. nih.gov

Computational studies on smaller α-hydroxy esters like methyl glycolate (B3277807) and methyl lactate have shown that the presence of an intramolecular hydrogen bond is a dominant feature in the gas phase. nih.gov In the presence of a hydrogen-bonding solvent like methanol, the intramolecular hydrogen bond can be disrupted in favor of a more stable intermolecular hydrogen-bonded complex. nih.gov

For this compound, with its longer butyl chain, various conformations arising from rotations around the C-C single bonds will exist. A systematic conformational search would typically involve rotating around each rotatable bond and performing energy minimizations to locate all low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

The primary intermolecular interactions for this compound are:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These are the strongest intermolecular forces present.

Dipole-Dipole Interactions: The ester group has a significant dipole moment, leading to dipole-dipole attractions between molecules.

The interplay of these forces determines the bulk properties of this compound, such as its boiling point and solubility.

The table below summarizes the key structural features and interactions related to the conformational analysis of this compound.

| Feature | Description |

|---|---|

| Rotatable Bonds | Multiple C-C and C-O single bonds allow for significant conformational flexibility. nih.gov |

| Intramolecular Hydrogen Bond | Potential for a stabilizing interaction between the α-hydroxyl group and the carbonyl oxygen. |

| Intermolecular Hydrogen Bonding | The hydroxyl and carbonyl groups can participate in hydrogen bonds with other molecules. |

| Dominant Conformer(s) | Likely to be influenced by the balance between intramolecular hydrogen bonding and steric effects from the butyl chain. |

Research Applications and Materials Science Perspectives of Methyl 2 Hydroxyhexanoate Derivatives

Polymer Synthesis and Biopolymer Engineering

The primary application of hydroxyhexanoate derivatives in polymer science is in the production and modification of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by microorganisms and are considered a promising sustainable alternative to conventional petroleum-based plastics. wikipedia.orgmdpi.com

Polyhydroxyalkanoates (PHAs) are a family of biopolyesters synthesized by various bacteria as intracellular carbon and energy storage materials. mdpi.comnih.gov These polymers can be categorized based on the number of carbon atoms in their monomer units: short-chain-length (SCL) PHAs with 3-5 carbon atoms and medium-chain-length (MCL) PHAs with 6-14 carbon atoms. nih.govnih.gov The incorporation of different monomer units allows for the creation of copolymers with a wide range of physical and mechanical properties. wikipedia.org

While research on the direct incorporation of 2-hydroxyhexanoate is limited, its isomer, 3-hydroxyhexanoate (B1247844) (3HHx), is a well-studied MCL monomer. nih.gov The copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx) or PHBHHx) is a notable example of a PHA that combines SCL (3-hydroxybutyrate) and MCL (3-hydroxyhexanoate) monomers. nih.govrsc.org This combination yields a material with superior properties compared to the brittle homopolymer poly(3-hydroxybutyrate) (PHB). nih.govnih.gov The biosynthesis of these copolymers is typically achieved through bacterial fermentation, where the microorganisms are supplied with appropriate carbon sources, such as vegetable oils or fatty acids, that they can metabolize into the necessary hydroxyacyl-CoA monomers for polymerization. mdpi.com The key enzyme in this process, PHA synthase, catalyzes the polymerization of these monomers into the final PHA polymer. nih.gov

The properties of P(3HB-co-3HHx) copolymers can be precisely controlled by adjusting the molar fraction of the 3-hydroxyhexanoate (3HHx) monomer. nih.govresearchgate.net Increasing the 3HHx content disrupts the crystalline structure of the PHB polymer chain, leading to significant changes in its thermal and mechanical characteristics. researchgate.net

Specifically, a higher proportion of 3HHx units leads to:

Lower Melting Temperature (Tₘ): As crystallinity decreases, the energy required to melt the polymer is reduced. nih.govresearchgate.net This broadens the processing window and minimizes thermal degradation during melt processing. researchgate.net

Lower Glass Transition Temperature (T₉): The polymer becomes less rigid and more flexible at lower temperatures. nih.gov

Reduced Tensile Strength and Young's Modulus: The material becomes less stiff and strong. nih.govresearchgate.net

Increased Elongation at Break: The polymer becomes significantly more flexible and ductile, capable of stretching more before breaking. nih.govresearchgate.net

This tunability allows P(3HB-co-3HHx) to be engineered for various applications, from rigid materials to flexible elastomers. mdpi.com For instance, a P(3HB-co-3HHx) copolymer with a 17 mol% 3HHx fraction is reported to have properties similar to low-density polyethylene (B3416737) (LDPE). nih.govresearchgate.net

Table 1: Influence of 3-Hydroxyhexanoate (3HHx) Content on P(3HB-co-3HHx) Properties

| 3HHx Content (mol%) | Melting Temp. (Tₘ) (°C) | Crystallinity (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| 0 (PHB) | 177 | 60 | 43 | 5 |

| 5 | 145 | 45 | 25 | 440 |

| 11 | 126 | 36 | 20 | 500 |

| 17 | 97 | 28 | 17 | 800 |

| 25 | 78 | 20 | 15 | 1000 |

Data compiled from multiple sources to show general trends. Actual values can vary based on production methods and molecular weight. nih.govresearchgate.netnih.gov

Despite their improved properties, PHA copolymers like PHBHHx can still have limitations such as high production costs or insufficient stiffness for certain applications. nih.govresearchgate.net To overcome these challenges and expand their utility, PHAs are often modified by creating blends with other polymers or by developing composites with reinforcing fillers. mdpi.com

Polymer Blends: Blending PHAs with other biodegradable polymers is a common strategy to achieve a desirable balance of properties and reduce costs. rsc.orgresearchgate.net

PHBHHx/PCL Blends: Poly(ε-caprolactone) (PCL) is a ductile and biocompatible polyester. Blending it with PHBHHx can enhance flexibility and processability. nih.gov

PHBHHx/PLA Blends: Polylactic acid (PLA) is a widely used bioplastic known for its high strength and transparency. Blending it with PHBHHx can improve the toughness and degradation characteristics of PLA. researchgate.net

PHBHHx/PBSA Blends: Poly(butylene succinate-co-adipate) (PBSA) can be blended with PHBHHx to improve processability and create materials suitable for applications like home-compostable food containers. researchgate.net

Composites and Nanocomposites: The incorporation of fillers, particularly at the nanoscale, can significantly enhance the mechanical and thermal properties of PHAs. nih.govmdpi.com

Crystalline Nanocellulose (CNC): Adding CNC to a PHBHHx matrix can improve the material's stiffness and strength. nih.gov

Graphene Oxide (GO): GO is a 2D nanomaterial that can enhance the thermal stability and mechanical performance of PHBHHx when used as a reinforcing agent. nih.gov

These approaches allow for the creation of advanced materials with tailored performance characteristics, making them suitable for a broader range of applications in packaging, biomedical devices, and agriculture. researchgate.netpageplace.de

Post-synthetic modification involves chemically altering the PHA polymer after it has been produced and extracted from the microorganisms. researchgate.netfrontiersin.org This approach introduces chemical functionalities that are not accessible through direct biosynthesis, thereby expanding the potential applications of PHAs. researchgate.net The ester linkages in the PHA backbone can be cleaved through hydrolysis to yield hydroxyl- and carboxyl-terminated oligomers or monomers. mdpi.com These derived acids and their corresponding esters can then be used as building blocks for further chemical reactions.

Methods for post-synthetic modification include:

Chemical Functionalization: The pendant groups along the PHA chain or the terminal groups can be chemically modified. For example, functional groups can be attached to the polymer to serve as drug carriers. researchgate.net

Enzymatic Modification: Enzymes like lipases can be used to catalyze reactions on the PHA polymer, such as esterification to attach other molecules like glucose, creating novel sugar fatty acid esters. frontiersin.orgnih.gov

Surface Modification: The surface properties of PHA materials can be altered to improve hydrophilicity and biocompatibility for biomedical applications. nih.gov Techniques such as plasma treatment and grafting of biologically active molecules are employed for this purpose. nih.govresearchgate.net

These modifications allow for the creation of functionalized biopolymers with enhanced properties, such as improved degradation rates, better biocompatibility, or the ability to act as targeted delivery systems. researchgate.netnih.gov

Role as Chemical Intermediates in Multi-Step Organic Syntheses

In organic chemistry, a chemical intermediate is a short-lived, highly reactive molecule that is generated in one step of a multi-step reaction and consumed in a subsequent step to form the final product. wiley.com While not typically isolated, understanding these intermediates is crucial for elucidating reaction mechanisms and designing efficient synthetic pathways. wiley.com

Hydroxy acid esters like methyl 2-hydroxyhexanoate possess two key functional groups—a hydroxyl (-OH) group and an ester (-COOCH₃) group—making them versatile building blocks for organic synthesis. These groups can be selectively reacted to build more complex molecular architectures. For instance, the hydroxyl group can undergo oxidation, etherification, or esterification, while the ester group can be hydrolyzed, reduced, or reacted with nucleophiles.

Although specific, widely documented multi-step syntheses using this compound as a key intermediate are not prevalent in the reviewed literature, related structures are used in polymer synthesis through pathways other than bacterial fermentation. For example, the anionic polymerization of α-alkyl-β-propiolactones (cyclic esters derived from 3-hydroxyalkanoic acids) can produce polyesters with structures similar to PHAs. researchgate.net This demonstrates the potential of hydroxyalkanoate derivatives as monomers for chemical polymerization, offering an alternative route to producing biodegradable polymers.

Advanced Fuel Chemistry and Alternative Energy Research

Currently, there is no significant body of research linking this compound or its direct derivatives to advanced fuel chemistry or alternative energy applications. The focus of research on hydroxyalkanoates is predominantly centered on their application in the field of bioplastics and biomedical materials.

Combustion Kinetic Studies of Hydroxy Ester Surrogates

The development of accurate surrogate fuel models is crucial for the design and optimization of next-generation combustion engines. These models rely on a deep understanding of the combustion kinetics of individual fuel components. While direct combustion kinetic studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related hydroxy ester surrogates, such as methyl 3-hydroxyhexanoate.

Research comparing the combustion characteristics of methyl hexanoate (B1226103) and methyl 3-hydroxyhexanoate provides valuable data on the influence of the hydroxyl group on ester reactivity. These studies are often conducted under a range of conditions in experimental setups like flow reactors and constant volume combustion chambers to elucidate the chemical behavior of these compounds at various temperatures and pressures.

One key finding in the study of hydroxy esters is the impact of the hydroxyl group on the formation of key radicals and the subsequent reaction pathways. For instance, in the combustion of methyl 3-hydroxyhexanoate, the reactivity is significantly influenced by the chemistry of the β-radical, which is on the same carbon as the hydroxyl group. This radical's chemistry primarily leads to the formation of methyl-3-oxohexanoate and a hydroperoxyl radical (HO₂), a less reactive chain propagation pathway. This is in contrast to the low-temperature chemistry of non-hydroxylated esters like methyl hexanoate, where radical consumption follows different, more reactive pathways.

These differences in reaction mechanisms have a direct impact on important combustion properties. For example, studies have shown that methyl hexanoate exhibits a higher indicated cetane number (ICN) than methyl 3-hydroxyhexanoate, suggesting a greater propensity for autoignition under compression. The development of detailed kinetic models for these surrogates is essential for accurately simulating and predicting their combustion behavior.

Table 1: Comparison of Combustion Properties for Methyl Hexanoate and a Hydroxy Ester Surrogate

| Compound | Indicated Cetane Number (ICN) | Dominant Low-Temperature Radical Chemistry |

| Methyl Hexanoate | 16.4 | Consumption by low-temperature branching pathways |

| Methyl 3-hydroxyhexanoate | 8.1 | β-radical chemistry leading to less reactive propagation |

This table is generated based on comparative studies of methyl hexanoate and its hydroxylated counterpart to illustrate the influence of the hydroxyl group on combustion properties. Specific data for this compound is not available.

The insights gained from studying these hydroxy ester surrogates are instrumental in building a more comprehensive understanding of how functional groups affect combustion. This knowledge is critical for the formulation of advanced biofuels and the design of engines that can efficiently and cleanly utilize them. Further research specifically targeting the combustion kinetics of this compound is needed to fully characterize its potential as a biofuel component or surrogate.

Exploration of Novel Derivatives for Chemical Research

The functional groups of this compound, namely the hydroxyl and ester moieties, provide reactive sites for the synthesis of a diverse array of novel derivatives with potential applications in various fields of chemical research. While the exploration of these derivatives is an ongoing area of investigation, several promising avenues exist.

One area of interest is the use of this compound as a chiral building block in asymmetric synthesis. The stereocenter at the second carbon position makes it a valuable precursor for the synthesis of enantiomerically pure compounds, which are of significant importance in the pharmaceutical and agrochemical industries. The enzymatic synthesis of chiral molecules is a particularly promising approach, offering high stereo- and regioselectivity under mild reaction conditions. Enzymes can be employed to produce specific enantiomers of this compound or to selectively modify it to create complex chiral structures.

In the field of flavor and fragrance chemistry , the ester functional group of this compound makes it a candidate for the development of new aroma compounds. The odor profile of an ester is determined by its alcohol and carboxylic acid components. By reacting this compound with different alcohols or by modifying its own hydroxyl group, it is possible to synthesize a library of new esters with unique and potentially desirable organoleptic properties. For instance, derivatives of 6-hydroxyhexanoates have been investigated as fragrance ingredients, suggesting a potential for similar applications with derivatives of 2-hydroxyhexanoates.

Furthermore, the derivatization of this compound is crucial for its analysis, particularly by gas chromatography (GC) . The polar hydroxyl group can lead to poor peak shape and adsorption on the GC column. Chemical modification, or derivatization, is employed to convert the hydroxyl group into a less polar, more volatile functional group. Common derivatization techniques include:

Silylation: Replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

Acylation: Conversion of the hydroxyl group into an ester.

Alkylation: Transformation of the hydroxyl group into an ether.

These derivatization methods not only improve the chromatographic behavior of the compound but can also be used to enhance its detectability.

The exploration of novel derivatives of this compound is a fertile ground for chemical research. The versatility of its functional groups opens the door to the synthesis of new molecules with tailored properties for a wide range of applications, from the creation of complex chiral molecules to the development of new flavors and fragrances.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hydroxyhexanoate in laboratory settings?

this compound can be synthesized via acid-catalyzed esterification of 2-hydroxyhexanoic acid with methanol. Key steps include:

- Using sulfuric acid or p-toluenesulfonic acid as a catalyst.

- Continuous removal of water (e.g., via Dean-Stark trap) to shift equilibrium toward ester formation.

- Purification via fractional distillation or column chromatography. Retrosynthetic planning tools, such as AI-driven platforms leveraging reaction databases (e.g., Reaxys, Pistachio), can propose alternative pathways, including enzymatic esterification for enantioselective synthesis .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structure and purity by identifying hydroxyl (-OH) and ester (-COO-) functional groups.

- GC-MS : Quantifies purity and detects volatile impurities (e.g., residual methanol or unreacted acid).

- FTIR : Validates ester carbonyl (C=O, ~1740 cm) and hydroxyl (O-H, ~3400 cm) stretches. Data from analogous esters (e.g., ethyl 2-hydroxyhexanoate) suggest detection limits <0.1% for GC-MS .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Contaminated clothing must be laundered before reuse .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?

- Cross-validate data using multiple sources (e.g., PubChem, CAS, ECHA) and experimental replication.

- Employ advanced techniques like differential scanning calorimetry (DSC) for melting point determination and gas chromatography with flame ionization detection (GC-FID) for boiling point accuracy. Discrepancies may arise from isomerization or impurities; rigorous purification protocols are critical .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

- Use low-temperature conditions (<0°C) and chiral catalysts (e.g., lipases or organocatalysts) to preserve stereochemistry.

- Monitor optical rotation ([α]) or chiral HPLC to assess enantiomeric excess (ee). Computational modeling (e.g., DFT) can predict optimal reaction conditions to minimize racemization .

Q. How does the steric environment influence this compound’s reactivity in nucleophilic acyl substitution?

The β-hydroxyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl.

- Kinetic studies (e.g., using Hammett plots) can quantify steric effects.

- Comparative reactivity assays with non-hydroxylated analogs (e.g., methyl hexanoate) highlight steric contributions .

Q. What advanced spectroscopic methods elucidate hydrogen-bonding interactions in this compound solutions?

- Variable-Temperature NMR : Detects intramolecular H-bonding between hydroxyl and ester groups.

- FTIR in non-polar solvents : Resolves free vs. H-bonded O-H stretches.

- X-ray crystallography : Provides 3D structural data on H-bond networks in solid state. Studies on similar hydroxy esters suggest H-bonding reduces volatility and stabilizes specific conformers .

Q. How can computational tools predict the metabolic fate of this compound in biological systems?

- QSAR models : Predict cytochrome P450-mediated oxidation sites.

- Molecular docking : Simulate interactions with esterase enzymes (e.g., carboxylesterases).

- In silico toxicity screening : Platforms like EPA’s TEST estimate eco-toxicity endpoints. Methodologies validated for 2-hexanone (a structural analog) demonstrate predictive utility for hydroxy esters .

Methodological Notes

- Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST Chemistry WebBook, PubChem) to ensure accuracy .

- Contradictions : While no direct contradictions exist in the evidence, variability in reported properties (e.g., boiling point) necessitates replication under controlled conditions.

- Advanced Tools : AI-driven synthesis planners (e.g., Reaxys, Pistachio) and computational chemistry suites (e.g., Gaussian, Schrödinger) are indispensable for hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.